molecular formula C7H12N2O B109751 2,7-Diazaspiro[4.4]nonan-3-one CAS No. 1226550-00-0

2,7-Diazaspiro[4.4]nonan-3-one

Cat. No.: B109751
CAS No.: 1226550-00-0
M. Wt: 140.18 g/mol
InChI Key: WIGUNJUDINBXPD-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[44]nonan-3-one is a heterocyclic compound characterized by a spiro-connected bicyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.4]nonan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a cyclic ketone, followed by cyclization to form the spiro compound. For instance, the reaction of 1,4-diaminobutane with cyclohexanone under acidic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace other groups attached to the nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an amine derivative .

Scientific Research Applications

2,7-Diazaspiro[4.4]nonan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit protein-protein interactions by binding to the active sites of target proteins, thereby disrupting their function. This can lead to the inhibition of pathways involved in disease progression, such as those related to cancer and diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diazaspiro[4.4]nonan-3-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals .

Properties

IUPAC Name

2,7-diazaspiro[4.4]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGUNJUDINBXPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630660
Record name 2,7-Diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226550-00-0
Record name 2,7-Diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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